molecular formula C6H13Cl B1594240 3-Chloro-3-methylpentane CAS No. 918-84-3

3-Chloro-3-methylpentane

Cat. No.: B1594240
CAS No.: 918-84-3
M. Wt: 120.62 g/mol
InChI Key: SGWJUIFOPCZXMR-UHFFFAOYSA-N
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Description

3-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl . It is a type of alkyl halide, specifically a tertiary chloride, due to the presence of a chlorine atom attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the tertiary carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 3-methylpentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position, minimizing the formation of by-products .

Scientific Research Applications

Chemistry: 3-Chloro-3-methylpentane is used as a model compound to study the behavior of tertiary chlorides in various chemical reactions. It is also employed in the synthesis of Grignard reagents, which are crucial intermediates in organic synthesis .

Biology and Medicine: While not directly used in biological or medical applications, derivatives of this compound can be explored for potential pharmaceutical properties. Its reactivity makes it a valuable compound for creating complex molecules that may have biological activity .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a precursor for various chemical processes, including the synthesis of specialty chemicals and intermediates .

Comparison with Similar Compounds

Comparison: 3-Chloro-3-methylpentane is unique due to its specific structure, which includes a tertiary carbon bonded to a chlorine atom. This structure imparts distinct reactivity patterns compared to primary or secondary chlorides. For instance, tertiary chlorides like this compound are more prone to elimination reactions due to the stability of the resulting carbocation .

Properties

IUPAC Name

3-chloro-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJUIFOPCZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238703
Record name Pentane, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-84-3
Record name Pentane, 3-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-3-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the solvolysis of 3-chloro-3-methylpentane in alcohols of interest to researchers?

A1: Studying the kinetics and mechanisms of solvolysis reactions, like the one involving this compound, provides valuable insight into the nature of chemical reactions and the factors that influence their rates. Researchers can use this information to develop a deeper understanding of chemical reactivity, solvent effects, and reaction mechanisms in general. [, , ]

Q2: What are the primary factors influencing the rate of solvolysis of this compound in different alcohols?

A2: Research indicates that the rate of solvolysis is primarily influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor acidity. These factors affect the stabilization of the transition state during the reaction. Interestingly, monoalcohols and dialcohols exhibit different behaviors in their influence on the reaction rate. [, ]

Q3: Has any unusual behavior been observed in the solvolysis rate of this compound in specific solvent systems?

A3: Yes, studies have shown a suppression in the solvolysis rate of this compound in a 2-butoxyethanol + water mixture near its lower consolute temperature. This phenomenon, known as "critical slowing down," highlights the significant impact of a solvent system's proximity to its critical point on reaction kinetics. []

Q4: How do researchers study the thermodynamics of the solvolysis reaction?

A4: By measuring the rate constants and infinite dilution activity coefficients of this compound in various alcohols at a constant temperature (e.g., 298.15 K), researchers can gain valuable information about the activation thermodynamics of the solvolysis process. These measurements provide insights into the energy changes associated with the reaction and contribute to a more comprehensive understanding of the factors governing the reaction's progression. []

Q5: Are there analytical techniques available to study the solvation of this compound in different alcohols?

A5: Yes, calorimetric techniques can be employed to determine the enthalpies of solution for this compound in various monoalcohols and dialcohols. This data provides valuable insight into the solvation process and the interactions between the solute and solvent molecules. []

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